5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester
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Overview
Description
5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester is a complex organic compound with a benzofuran core structure. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of 5-carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions
Major Products Formed
Scientific Research Applications
5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Benzofuran derivatives: Similar to the compound , these derivatives exhibit diverse pharmacological activities.
Uniqueness
5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran core with carbamoylmethoxy and carboxylic acid ethyl ester groups makes it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-3-18-14(17)13-8(2)20-11-5-4-9(6-10(11)13)19-7-12(15)16/h4-6H,3,7H2,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIKAFMGVOZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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